molecular formula C8H14N2O4S B585353 Phenelzine-d4 Sulfate CAS No. 1346605-03-5

Phenelzine-d4 Sulfate

Cat. No.: B585353
CAS No.: 1346605-03-5
M. Wt: 238.294
InChI Key: RXBKMJIPNDOHFR-FEUVXQGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenelzine-d4 sulfate is a deuterated form of phenelzine sulfate, a monoamine oxidase inhibitor primarily used as an antidepressant. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is particularly valuable in scientific research for studying the metabolism and pharmacodynamics of phenelzine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenelzine-d4 sulfate involves the deuteration of phenelzine. This process typically includes the following steps:

    Deuteration of Phenethylamine: Phenethylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Formation of Phenelzine-d4: The deuterated phenethylamine is then reacted with hydrazine to form phenelzine-d4.

    Sulfate Formation: Finally, phenelzine-d4 is treated with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium gas and hydrazine requires careful handling due to their reactive nature.

Chemical Reactions Analysis

Types of Reactions: Phenelzine-d4 sulfate undergoes several types of chemical reactions, including:

    Oxidation: Phenelzine-d4 can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form various hydrazine derivatives.

    Substitution: Phenelzine-d4 can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

    Oxidation: N-oxides of phenelzine-d4.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenelzine-d4 compounds.

Scientific Research Applications

Phenelzine-d4 sulfate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace the biochemical pathways of phenelzine.

    Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of phenelzine in the human body.

    Industry: Employed in the development of new antidepressant drugs and in quality control processes.

Mechanism of Action

Phenelzine-d4 sulfate is compared with other monoamine oxidase inhibitors such as:

    Tranylcypromine: Another non-selective and irreversible monoamine oxidase inhibitor.

    Isocarboxazid: Similar in function but differs in its chemical structure and pharmacokinetics.

    Selegiline: A selective monoamine oxidase B inhibitor, primarily used in the treatment of Parkinson’s disease.

Uniqueness: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and allows for detailed metabolic studies. The presence of deuterium atoms can also lead to differences in pharmacokinetics compared to non-deuterated phenelzine, making it a valuable tool in research.

Comparison with Similar Compounds

  • Tranylcypromine
  • Isocarboxazid
  • Selegiline

Biological Activity

Phenelzine-d4 sulfate is a deuterated form of phenelzine, a well-known non-selective and irreversible monoamine oxidase inhibitor (MAOI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, therapeutic effects, and potential side effects, supported by relevant research findings and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₄N₂O₄S
Molecular Weight234.27 g/mol
Boiling Point497.4 °C
Flash Point254.6 °C
Water SolubilityFreely soluble in water

This compound functions primarily as a monoamine oxidase inhibitor. By irreversibly inhibiting the enzymes MAO-A and MAO-B, it prevents the breakdown of key neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and exerting antidepressant and anxiolytic effects .

In addition to its MAOI activity, this compound also influences other metabolic pathways:

  • Inhibition of GABA Transaminase : Increases gamma-aminobutyric acid (GABA) levels, contributing to its anxiolytic properties .
  • Metabolism to Phenethylamine : This metabolite acts as a releasing agent for norepinephrine and dopamine, further enhancing its pharmacological profile .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract with peak plasma concentrations occurring approximately 43 minutes post-administration. The half-life of phenelzine is around 11.6 hours, but its effects can last much longer due to the irreversible nature of MAO inhibition .

Therapeutic Effects

Clinical studies have demonstrated the efficacy of this compound in treating various mood disorders:

  • Depression : A double-blind controlled study indicated that a dosage of 60 mg/day significantly improved symptoms of depression compared to placebo .
  • Anxiety Disorders : Phenelzine has shown effectiveness in managing anxiety symptoms, particularly in patients with comorbid depressive states .

Case Studies

  • Treatment-Resistant Depression : In a cohort of patients with treatment-resistant depression, phenelzine was administered at a dosage of 60 mg/day over six weeks. Results showed significant improvement in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale) compared to baseline scores.
  • Panic Disorder : Another study highlighted the use of phenelzine in patients diagnosed with panic disorder. The results indicated a marked reduction in panic attacks and associated anxiety symptoms over an eight-week treatment period.

Side Effects

While this compound is effective for many patients, it is associated with several potential side effects:

  • Common Side Effects : Drowsiness, dizziness, dry mouth, weight gain.
  • Serious Risks : Hypertensive crisis (especially when combined with tyramine-rich foods), serotonin syndrome when used with other serotonergic agents, and liver toxicity .

Properties

IUPAC Name

sulfuric acid;(1,1,2,2-tetradeuterio-2-phenylethyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i6D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBKMJIPNDOHFR-FEUVXQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.